N-(2,4-DimetoxiFenil)Acetamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2,4-Dimethoxyphenyl)acetamide typically involves reactions under controlled conditions to achieve high yield and purity. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product was then purified through recrystallization and characterized using various spectroscopic techniques (G. Sharma et al., 2018).

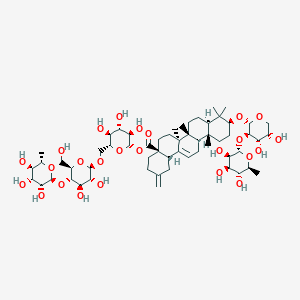

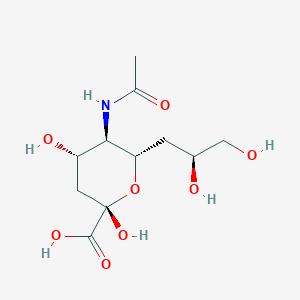

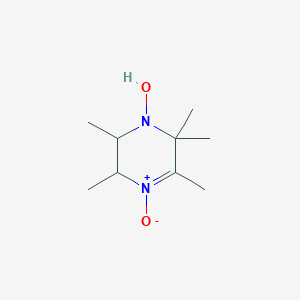

Molecular Structure Analysis

The structural analysis of N-(2,4-Dimethoxyphenyl)acetamide derivatives reveals significant insights into their conformation and molecular geometry. X-ray crystallography has been a valuable tool in determining the crystal systems, space groups, and unit cell parameters. For example, certain acetamide derivatives crystallize in the orthorhombic system with specific space groups and exhibit intermolecular hydrogen bonds crucial for their stability and reactivity (B. Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-(2,4-Dimethoxyphenyl)acetamide derivatives can lead to a variety of products with diverse properties. These reactions are influenced by the functional groups present in the molecule. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide demonstrates the reactivity of acetamide derivatives under specific conditions, leading to products with potential pharmacological effects (He Xiang-qi, 2007).

Physical Properties Analysis

The physical properties of N-(2,4-Dimethoxyphenyl)acetamide and its derivatives, such as melting points, boiling points, and solubility, are essential for understanding their behavior in different environments. These properties are determined through experimental studies and are critical for the compound's application in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and effectiveness of N-(2,4-Dimethoxyphenyl)acetamide derivatives. Studies on related compounds have shown that they can participate in various chemical reactions, offering insights into their potential uses in organic synthesis and medicinal chemistry. The acetamide moiety, in particular, is a functional group present in many natural and pharmaceutical products, highlighting the importance of these compounds in synthetic and medicinal chemistry (Takeo Sakai et al., 2022).

Aplicaciones Científicas De Investigación

Química Medicinal

La N-(2,4-DimetoxiFenil)Acetamida y sus derivados han sido estudiados ampliamente en química medicinal . Se utilizan en el diseño y desarrollo de nuevos compuestos farmacéuticos . El estudio de estos compuestos y sus efectos biológicos es una parte clave de la química medicinal .

Actividad Analgésica

Se ha sintetizado una serie de sulfonamidas de N-fenilacetamida, que incluyen derivados de this compound, y se ha demostrado que exhiben una buena actividad analgésica . Se ha encontrado que estos compuestos son comparables o superiores al paracetamol en sus efectos analgésicos .

Tratamiento de Enfermedades Neurodegenerativas

Los compuestos de this compound han sido estudiados como posibles inhibidores de enzimas neurodegenerativas . Estos compuestos han mostrado una posible afinidad selectiva contra la MAO-B, una enzima involucrada en la descomposición de la dopamina, un neurotransmisor relacionado con la enfermedad de Parkinson . Esto podría ser un hallazgo prometedor en la búsqueda de nuevos medicamentos para el tratamiento de la enfermedad de Parkinson .

Tratamiento de la Enfermedad de Alzheimer

Los compuestos de this compound también han sido evaluados como posibles inhibidores de colinesterasas; acetilcolinesterasa (AChE) y butirilcolinesterasa (BChE), enzimas asociadas con la enfermedad de Alzheimer .

Dispositivos Ópticos No Lineales

La estructura cristalina de this compound exhibe propiedades ópticas no lineales (NLO) moderadas

Propiedades

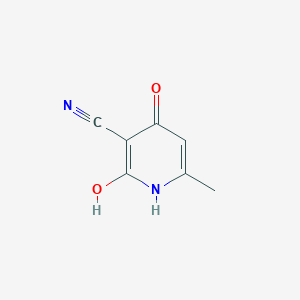

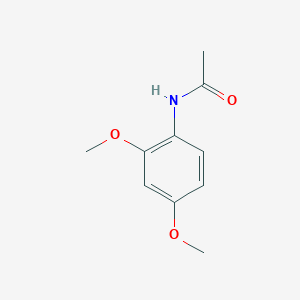

IUPAC Name |

N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-9-5-4-8(13-2)6-10(9)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOPSKXVSJHFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066850 | |

| Record name | Acetamide, N-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23042-75-3 | |

| Record name | N-(2,4-Dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23042-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023042753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2,4-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dimethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the anticancer activity of compounds containing N-(2,4-Dimethoxyphenyl)acetamide?

A1: Research has shown that incorporating N-(2,4-Dimethoxyphenyl)acetamide into the structure of 4-arylsulfonyl-1,3-oxazoles can yield compounds with promising anticancer activity []. Specifically, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide demonstrated notable activity against two CNS cancer cell lines: SNB75 (Glioblastoma) and SF-539 (Gliosarcoma) []. This compound exhibited a cytostatic effect, indicating its potential to halt cancer cell growth. While encouraging, further research is needed to understand its precise mechanism of action and to evaluate its efficacy in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.